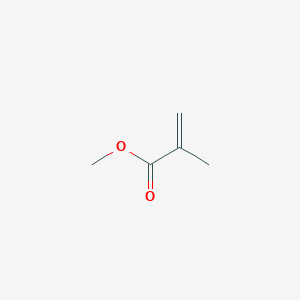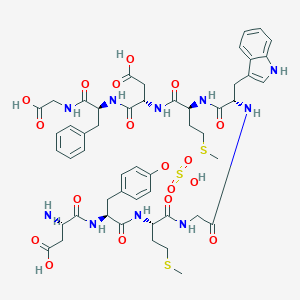
Gly-cholecystokinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-cholecystokinin (CCK) is a peptide hormone that is involved in the regulation of various physiological functions in the body. It is a derivative of cholecystokinin, a hormone that is produced by the small intestine and the brain. This compound is synthesized by modifying the structure of cholecystokinin through the addition of a glycine residue at the N-terminal end of the molecule. This modification enhances the stability and biological activity of the hormone, making it a useful tool for scientific research.
Mechanism of Action
Gly-cholecystokinin exerts its biological effects by binding to specific receptors on the surface of target cells. These receptors are known as this compound receptors and are found in various tissues throughout the body, including the gastrointestinal tract, pancreas, and brain. Upon binding to these receptors, this compound triggers a series of intracellular signaling events that ultimately lead to the physiological and biochemical effects of the hormone.
Biochemical and Physiological Effects:
The physiological and biochemical effects of this compound are diverse and depend on the specific tissues and cells that are targeted by the hormone. In the gastrointestinal tract, this compound stimulates the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. This promotes the breakdown and absorption of nutrients from food. In the brain, this compound is thought to play a role in the regulation of appetite and satiety, as it has been shown to reduce food intake in animal studies.
Advantages and Limitations for Lab Experiments
Gly-cholecystokinin has several advantages as a tool for scientific research. It is a stable and biologically active peptide hormone that can be easily synthesized and purified. It is also selective in its binding to this compound receptors, allowing for specific targeting of tissues and cells. However, this compound also has some limitations. Its effects can be variable depending on the experimental conditions, and its use can be limited by the availability of specific this compound receptor agonists and antagonists.
Future Directions
There are several future directions for the use of Gly-cholecystokinin in scientific research. One area of interest is the role of cholecystokinin in the development and progression of gastrointestinal diseases, such as pancreatic cancer and inflammatory bowel disease. Another area of interest is the potential therapeutic applications of this compound in the treatment of obesity and other metabolic disorders. Further research is also needed to elucidate the signaling pathways and mechanisms of action of this compound and its receptors.
Synthesis Methods
The synthesis of Gly-cholecystokinin involves the modification of the cholecystokinin molecule through the addition of a glycine residue at the N-terminal end. This modification can be achieved using solid-phase peptide synthesis, a method that involves the stepwise assembly of the peptide chain on a solid support. The resulting this compound molecule can then be purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC).
Scientific Research Applications
Gly-cholecystokinin has been widely used in scientific research as a tool to investigate the physiological and biochemical effects of cholecystokinin. It is commonly used in studies of the digestive system, as cholecystokinin is known to stimulate the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. This compound has also been used to study the regulation of appetite and satiety, as cholecystokinin is thought to play a role in the control of food intake.
properties
CAS RN |
124762-72-7 |
|---|---|
Molecular Formula |
C51H64N10O18S3 |
Molecular Weight |
1201.3 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H64N10O18S3/c1-80-18-16-35(57-49(73)38(59-45(69)33(52)23-42(63)64)21-29-12-14-31(15-13-29)79-82(76,77)78)46(70)54-26-41(62)56-39(22-30-25-53-34-11-7-6-10-32(30)34)50(74)58-36(17-19-81-2)48(72)61-40(24-43(65)66)51(75)60-37(47(71)55-27-44(67)68)20-28-8-4-3-5-9-28/h3-15,25,33,35-40,53H,16-24,26-27,52H2,1-2H3,(H,54,70)(H,55,71)(H,56,62)(H,57,73)(H,58,74)(H,59,69)(H,60,75)(H,61,72)(H,63,64)(H,65,66)(H,67,68)(H,76,77,78)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
OJFGNERXEAHCAZ-YJXWTMGESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
sequence |
DXMGWMDFG |
synonyms |
CCK-Gly cholecystokinin, Gly- cholecystokinin, glycine- Gly-cholecystokinin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




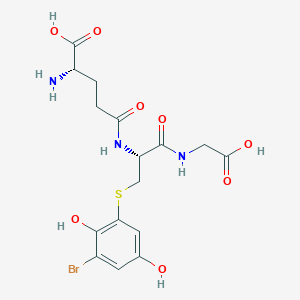


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

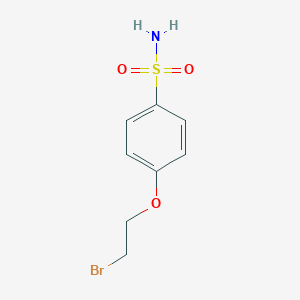

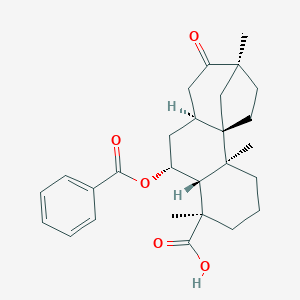

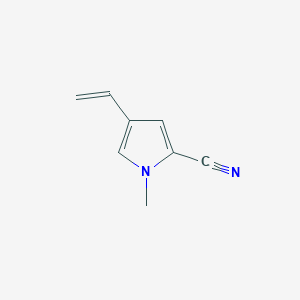
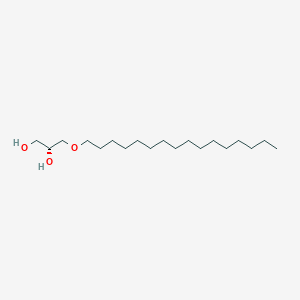
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
